(R)-CE3F4 -

(R)-CE3F4

Catalog Number: EVT-2991396
CAS Number:
Molecular Formula: C11H10Br2FNO
Molecular Weight: 351.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-CE3F4 is classified as a tetrahydroquinoline derivative. It was identified through high-throughput screening methods aimed at discovering EPAC-specific inhibitors. The compound's structure includes critical functional groups that enhance its binding affinity and inhibitory action against EPAC1, specifically targeting its guanine nucleotide exchange activity towards Rap1, a small GTPase involved in various cellular processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-CE3F4 involves several key steps that include the formation of the tetrahydroquinoline core, followed by specific modifications to introduce the necessary functional groups. The process typically begins with the preparation of a precursor compound, which is then subjected to formylation and bromination reactions to yield (R)-CE3F4.

  1. Tetrahydroquinoline Formation: The initial step involves cyclization reactions that form the tetrahydroquinoline backbone.
  2. Functional Group Modifications: Subsequent steps introduce a formyl group and bromine atoms at specific positions on the phenyl ring, which are critical for the compound's biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to isolate the (R)-enantiomer from any racemic mixtures or other by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-CE3F4 can be represented as follows:

  • Chemical Formula: C13_{13}H12_{12}Br2_{2}N2_{2}O
  • Molecular Weight: Approximately 328.15 g/mol

The compound features:

  • A tetrahydroquinoline ring system.
  • Two bromine substituents on the phenyl group.
  • A formyl group attached to the nitrogen atom.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of (R)-CE3F4, providing detailed insights into its stereochemistry and conformational dynamics .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-CE3F4 primarily acts as an uncompetitive inhibitor of EPAC1, meaning it binds to an enzyme-substrate complex rather than competing with substrate binding directly. This mechanism allows it to effectively inhibit guanine nucleotide exchange activity without affecting protein kinase A activity.

Key reactions involving (R)-CE3F4 include:

  • Inhibition of EPAC1 Activity: The compound prevents EPAC1 from facilitating GDP-GTP exchange on Rap1.
  • Binding Studies: Techniques such as surface plasmon resonance and fluorescence-based assays have been employed to study the kinetics of binding and inhibition, revealing that (R)-CE3F4 stabilizes a mixed intermediate conformation of EPAC1 .
Mechanism of Action

Process and Data

The mechanism by which (R)-CE3F4 inhibits EPAC1 involves allosteric modulation rather than direct competition with cAMP or Rap1. Binding studies indicate that (R)-CE3F4 interacts with the cAMP-binding domain of EPAC1, altering its conformation in a way that reduces its activity without fully displacing cAMP from its binding site.

  • Stabilization of Intermediate States: The binding of (R)-CE3F4 leads to a stabilization of an inactive-like state of EPAC1 while allowing some structural features associated with active states to remain intact .
  • Biophysical Techniques: NMR spectroscopy has been utilized to elucidate changes in chemical shifts that reflect conformational alterations upon binding, indicating how (R)-CE3F4 influences EPAC1's functional state .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-CE3F4 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under ambient conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may be obtained through thermal analysis techniques.

These properties are essential for understanding how (R)-CE3F4 behaves in biological systems and during experimental procedures .

Applications

Scientific Uses

(R)-CE3F4 holds significant promise in various scientific applications:

  • Cardiac Research: Due to its selective inhibition of EPAC1, it is being explored for therapeutic potential in treating cardiac hypertrophy, arrhythmias, and other cardiovascular diseases.
  • Cell Signaling Studies: As a tool compound, it aids researchers in elucidating cAMP signaling pathways and their implications in cellular physiology.
  • Drug Development: Its unique mechanism of action positions it as a candidate for developing new pharmacological agents targeting EPAC-related pathologies .
Introduction to (R)-CE3F4 in cAMP Signaling and Disease Pathogenesis

Role of EPAC1 in cAMP-Mediated Cellular Signaling Pathways

Exchange Protein directly activated by cAMP 1 (EPAC1) is a critical intracellular sensor for cyclic adenosine monophosphate (cAMP), facilitating cAMP-dependent activation of Rap GTPases (Rap1/Rap2). Structurally, EPAC1 contains:

  • An autoinhibitory regulatory region with a single cyclic nucleotide-binding (CNB) domain
  • A catalytic region with CDC25-homology domain (CDC25-HD) responsible for guanine nucleotide exchange factor (GEF) activity
  • A Dishevelled/Egl-10/Pleckstrin (DEP) domain involved in membrane association [3] [5]

In the inactive state, the CNB domain intramolecularly suppresses the CDC25-HD. cAMP binding induces conformational reorganization, releasing autoinhibition and exposing the Rap-binding site. Recent research reveals that anionic membranes (e.g., phosphatidylserine/PIP2-containing) prime EPAC1 activation by:

  • Independently activating EPAC1 (cAMP-independent)
  • Increasing EPAC1’s affinity for cAMP by ~100-fold
  • Synergizing with cAMP to maximize GEF activity [5]

This establishes EPAC1 as a membrane-proximal signaling hub integrating second messenger and lipid microdomain inputs to regulate cellular processes including adhesion, exocytosis, and gene expression.

Table 1: EPAC Isoforms and Functional Domains

IsoformDomain ArchitectureKey Expression TissuescAMP Affinity
EPAC1CNB, DEP, REM, CDC25-HDCardiovascular system, Kidneys, CNS~3-4 µM
EPAC2CNB-A, CNB-B, DEP, REM, CDC25-HDPancreas, Brain, Adrenal glandsCNB-B: High affinity; CNB-A: Low affinity [3] [7]

Rationale for Targeting EPAC1 in Cardiac Arrhythmias, Cancer, and Neuropathic Pain

Dysregulated EPAC1 signaling contributes to pathogenesis across multiple disease states through distinct mechanisms:

  • Cardiac Arrhythmias:EPAC1 overexpression exacerbates Ca²⁺ handling abnormalities in cardiomyocytes by:
  • Promoting sarcoplasmic reticulum (SR) Ca²⁺ leak via phosphorylation of ryanodine receptors
  • Increasing diastolic Ca²⁺ waves and delayed afterdepolarizations
  • Altering L-type calcium channel (LTCC) kinetics to prolong action potential duration [7] [9]In heart failure models, EPAC1 activation increases susceptibility to atrial fibrillation by 300% [7].

  • Cancer Progression:EPAC1 drives tumor invasion and metastasis through:

  • Rap1-mediated activation of integrins (e.g., αVβ3, α5β1) enhancing cell-matrix adhesion
  • Induction of matrix metalloproteinases (MMPs) facilitating extracellular matrix degradation
  • Coordination with VEGF signaling in pathological angiogenesis [6]Pancreatic and breast cancers show elevated EPAC1 expression correlating with metastatic potential.

  • Neuropathic Pain:EPAC1 activation in nociceptors and spinal astrocytes underlies pain sensitization via:

  • Upregulation of pro-inflammatory cytokines (IL-6, TNF-α) in dorsal root ganglia
  • Astrocyte activation (GFAP overexpression) in spinal dorsal horn
  • Mitochondrial dysfunction in peripheral nerves causing intraepidermal nerve fiber (IENF) loss [2] [8]Global Epac1 knockout mice exhibit 70-80% reduction in mechanical allodynia across neuropathic pain models [2].

Table 2: Disease Mechanisms Linked to EPAC1 Signaling

Disease ContextKey EPAC1-Driven Pathogenic MechanismsFunctional Consequences
Cardiac ArrhythmiasSR Ca²⁺ leak, LTCC dysregulationAction potential prolongation, triggered activity
Cancer MetastasisIntegrin activation, MMP secretionEnhanced invasion, angiogenic switching
Neuropathic PainAstrocyte activation, IENF loss, Cytokine releaseCentral sensitization, Spontaneous discharges [2] [6] [7]

Emergence of (R)-CE3F4 as a Selective Pharmacological Tool for EPAC1 Modulation

(R)-CE3F4 (6-fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline) emerged from high-throughput screening of a tetrahydroquinoline library using a fluorescence-based GEF assay. Key characteristics include:

  • Stereoselective Inhibition:The (R)-enantiomer exhibits 10-fold greater potency (IC₅₀ = 8.2 µM) than the (S)-enantiomer (IC₅₀ = 82 µM) in suppressing EPAC1-mediated Rap1 activation. This enantioselectivity arises from optimal steric complementarity between the (R)-configuration and a hydrophobic pocket in the EPAC1 CNB domain [3].

  • Unique Mechanism of Action:(R)-CE3F4 functions as an uncompetitive antagonist with respect to cAMP:

  • Does not compete with cAMP for binding to the CNB domain
  • Requires cAMP-induced conformational changes for effective inhibition
  • Specifically targets the activated EPAC1-cAMP complex [1] [5]

  • Membrane-Dependent Activity:Recent studies demonstrate (R)-CE3F4 preferentially inhibits membrane-primed EPAC1:

    "CE3F4 targets only fully activated EPAC1 achieved through synergistic cAMP-membrane interactions" [5] This explains its superior cellular efficacy compared to biochemical assays using soluble domains.

Table 3: Biochemical Properties of (R)-CE3F4

PropertyCharacteristicExperimental Evidence
Inhibition MechanismUncompetitive antagonist (cAMP-dependent)Non-competitive with fluorescent cAMP analogs; Suppresses only agonist-activated EPAC1
Binding SiteHydrophobic groove adjacent to CNB domainNMR chemical shift perturbations; Loss of activity with CNB domain deletion mutants
Isoform Selectivity5-8 fold preference for EPAC1 over EPAC2Reduced inhibition of EPAC2-mediated RapGEF activity (ΔCNB-A mutants unaffected) [1] [3] [5]

(R)-CE3F4 has become an indispensable tool for dissecting EPAC1-specific functions in complex cAMP signaling networks, overcoming limitations of genetic approaches and non-selective cAMP analogs. Its unique mechanism provides a template for developing isoform-selective EPAC modulators with therapeutic potential.

Properties

Product Name

(R)-CE3F4

IUPAC Name

(2R)-5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde

Molecular Formula

C11H10Br2FNO

Molecular Weight

351.01 g/mol

InChI

InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1

InChI Key

ZZLQPWXVZCPUGC-ZCFIWIBFSA-N

SMILES

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br

Solubility

not available

Canonical SMILES

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br

Isomeric SMILES

C[C@@H]1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.